Gadobenate Dimeglumine

Relaxivity MRI Contrast Gadolinium

Gadobenate Dimeglumine (CAS 172504-22-2), also known as Gd-BOPTA, is a linear, ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Its molecular structure consists of a gadolinium ion complexed with the chelating ligand BOPTA and is formulated as a dimeglumine salt.

Molecular Formula C36H62GdN5O21
Molecular Weight 1058.1 g/mol
CAS No. 172504-22-2
Cat. No. B10832324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadobenate Dimeglumine
CAS172504-22-2
Molecular FormulaC36H62GdN5O21
Molecular Weight1058.1 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]
InChIInChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1
InChIKeyOCDAWJYGVOLXGZ-VPVMAENOSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

Gadobenate Dimeglumine: Product Overview and Core Characteristics for Scientific and Industrial Procurement


Gadobenate Dimeglumine (CAS 172504-22-2), also known as Gd-BOPTA, is a linear, ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) [1]. Its molecular structure consists of a gadolinium ion complexed with the chelating ligand BOPTA and is formulated as a dimeglumine salt [2]. This compound exhibits a unique profile among GBCAs due to a weak, transient interaction with serum albumin, which significantly increases its T1 relaxivity (r1) compared to conventional extracellular agents, and a dual renal and hepatobiliary excretion pathway, enabling both dynamic and delayed phase imaging [3].

Why Generic Substitution Fails for Gadobenate Dimeglumine: Critical Differentiators Beyond Standard GBCA Performance


Generic substitution among gadolinium-based contrast agents (GBCAs) is clinically inadvisable due to significant, quantifiable differences in their physicochemical and pharmacokinetic properties that directly impact diagnostic efficacy and safety. Gadobenate Dimeglumine (MultiHance) is a prime example, as its weak and transient interaction with serum albumin yields a substantially higher T1 relaxivity compared to standard extracellular agents like gadopentetate dimeglumine, gadodiamide, or gadoterate meglumine [1]. Furthermore, unlike purely renally-excreted agents, Gadobenate Dimeglumine possesses a dual elimination pathway with a notable fraction of the dose eliminated via the hepatobiliary system [2]. These distinct features confer specific advantages for lesion detection, characterization, and dose reduction, which are not shared by its closest analogs and alternatives, rendering interchangeability unsupported by evidence and potentially detrimental to diagnostic outcomes.

Gadobenate Dimeglumine Quantitative Evidence Guide: Direct Head-to-Head Comparisons with Key Alternatives


Superior T1 Relaxivity (r1) of Gadobenate Dimeglumine Compared to Leading GBCAs

At 1.5 Tesla and 37°C in human blood plasma, Gadobenate Dimeglumine demonstrates a significantly higher T1 relaxivity (r1) than other commonly used extracellular GBCAs. This enhanced relaxivity is a result of a weak, transient interaction with serum albumin [1]. Direct comparison shows Gadobenate Dimeglumine's r1 is 8.1 ± 0.4 l·mmol⁻¹·s⁻¹, which is 107% higher than that of Gadopentetate Dimeglumine (3.9 ± 0.2 l·mmol⁻¹·s⁻¹) [1]. Additional cross-study data show it surpasses Gadodiamide (r1 ≈ 4.5 l·mmol⁻¹·s⁻¹) by ~80%, Gadoterate Meglumine (r1 ≈ 3.6 l·mmol⁻¹·s⁻¹) by ~125%, and Gadobutrol (r1 ≈ 5.0 l·mmol⁻¹·s⁻¹) by ~62% at 1.5T [2][3].

Relaxivity MRI Contrast Gadolinium

Dual Elimination Pathway: Quantifiable Biliary Excretion vs. Purely Extracellular Agents

Unlike purely renally excreted extracellular GBCAs such as gadopentetate dimeglumine and gadobutrol, Gadobenate Dimeglumine exhibits a dual elimination pathway. In rats, 35.5 ± 3.7% of the injected dose was excreted into bile within 90 minutes, while 45.7 ± 3.5% was excreted in urine [1]. In humans, this hepatobiliary excretion accounts for a smaller but clinically significant fraction of 3-5% of the administered dose [2]. This property is absent in standard extracellular agents, where biliary excretion is negligible (0%).

Pharmacokinetics Biliary Excretion Liver Imaging

Enhanced Brain Tumor Delineation: Superiority Over Gadoterate Meglumine (The BENEFIT Study)

In a multicenter, intraindividual crossover study (BENEFIT Study) comparing 0.1 mmol/kg doses of Gadobenate Dimeglumine and Gadoterate Meglumine for brain tumor imaging, blinded readers demonstrated a highly significant preference for Gadobenate Dimeglumine. All three readers rated Gadobenate Dimeglumine as superior for all qualitative endpoints, including lesion border delineation, visualization of internal morphology, and contrast enhancement (P < 0.002 for all comparisons) [1]. The study's quantitative analysis further showed a significantly higher percentage lesion enhancement for Gadobenate Dimeglumine.

Neuroimaging Brain Tumor Comparative Efficacy

Equivalent Efficacy at Reduced Dose: 0.05 mmol/kg Gadobenate Matches 0.1 mmol/kg Gadoterate

A key arm of the BENEFIT study demonstrated that a half-dose of Gadobenate Dimeglumine (0.05 mmol/kg) was not significantly inferior to a full dose of Gadoterate Meglumine (0.1 mmol/kg) for brain tumor imaging. No significant differences (P > 0.1) were observed by any reader for any qualitative endpoint between the two regimens [1]. This finding is corroborated by a breast MRI study at 3T, which found that a 0.075 mmol/kg dose of Gadobenate Dimeglumine was non-inferior to a 0.15 mmol/kg dose of Gadoterate Meglumine for lesion detection (P ≥ 0.165) [2].

Dose Reduction Safety Comparative Efficacy

Comparable Acute Adverse Event Profile to Other Leading GBCAs

An analysis of safety data pooled from five intraindividual crossover studies in CNS imaging found no statistically significant or clinically meaningful differences in the incidence of adverse events between Gadobenate Dimeglumine and comparators (gadoterate, gadopentetate, and gadodiamide). The overall incidence of potentially-related adverse events was 6.0% across all agents [1]. A separate large-scale analysis of 132,252 doses of Gadobenate Dimeglumine revealed a low overall reaction rate of 0.18% [2]. While some pharmacovigilance databases have suggested a slightly higher signal for anaphylactoid reactions, direct clinical trial data consistently demonstrates a safety profile similar to other widely used GBCAs.

Safety Adverse Events Tolerability

Optimal Research and Industrial Application Scenarios for Gadobenate Dimeglumine Based on Evidence


High-Sensitivity Neuro-Oncology Imaging: Brain Tumor Detection and Characterization

For clinical trials or research studies focused on maximizing the detection and delineation of brain metastases or primary brain tumors, Gadobenate Dimeglumine is the preferred agent. Evidence from direct head-to-head trials demonstrates its superiority over gadoterate meglumine for lesion border delineation and contrast enhancement at equivalent doses [1]. Its high r1 relaxivity (8.1 l·mmol⁻¹·s⁻¹) translates to improved lesion-to-background contrast and diagnostic confidence [2]. This makes it an ideal choice for studies where precise tumor volumetry and characterization are primary endpoints.

Comprehensive Liver Lesion Characterization with Dual-Phase Imaging

Research protocols aiming to differentiate focal liver lesions (e.g., Focal Nodular Hyperplasia vs. hepatic adenoma) will benefit from Gadobenate Dimeglumine's dual elimination pathway. Unlike purely extracellular agents, its 3-5% hepatobiliary excretion [3] enables a delayed hepatobiliary phase (60-120 min post-injection), allowing for the functional assessment of hepatocytes within lesions. This provides a 'one-stop-shop' approach for acquiring both dynamic perfusion information and hepatocyte-specific characterization in a single examination, streamlining workflow and reducing patient burden.

Gadolinium Dose Reduction Strategies for Patient Safety and Pharmacoeconomics

Institutional or research initiatives aimed at minimizing gadolinium exposure should consider Gadobenate Dimeglumine. Clinical evidence confirms that a half-dose of Gadobenate Dimeglumine (0.05 mmol/kg) provides diagnostic efficacy comparable to a full dose of gadoterate meglumine (0.1 mmol/kg) in brain imaging [4]. Furthermore, a 0.075 mmol/kg dose was shown to be non-inferior to 0.15 mmol/kg of gadoterate for breast MRI [5]. This allows for the implementation of low-dose protocols, reducing the cumulative gadolinium burden on patients and potentially lowering per-scan costs.

Cardiovascular MR Studies Requiring High-Contrast Late Gadolinium Enhancement (LGE)

For research into myocardial viability and fibrosis, Gadobenate Dimeglumine offers a quantifiable advantage. Its T1 relaxivity is nearly twice that of gadopentetate dimeglumine at 1.5T [6]. This higher relaxivity enables the use of lower doses (e.g., 0.1 mmol/kg) for LGE imaging, which is a standard method for assessing myocardial infarction and non-ischemic cardiomyopathies. Studies have shown that Gadobenate Dimeglumine reveals significantly more LGE in hypertrophic cardiomyopathy compared to standard relaxivity agents, potentially impacting risk stratification and research findings [7].

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